Phenindione - 83-12-5

Phenindione

Catalog Number: EVT-279435
CAS Number: 83-12-5
Molecular Formula: C15H10O2
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenindione, chemically known as 2-phenyl-1H-indene-1,3(2H)-dione, is a synthetic organic compound. [] It belongs to the class of indandione derivatives, specifically a 1,3-indandione derivative with a phenyl substituent at the 2-position. [, ] While primarily recognized for its anticoagulant properties, phenindione serves as a valuable tool in various scientific research domains.

Warfarin

Compound Description: Warfarin, like Phenindione, is an oral anticoagulant medication. It acts by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. [, , ]

Bishydroxycoumarin

Compound Description: Bishydroxycoumarin, also known as dicoumarol, is a naturally occurring anticoagulant that acts as a vitamin K antagonist. [, , ]

Relevance: Bishydroxycoumarin and Phenindione both belong to the class of oral anticoagulants and exert their effect by inhibiting vitamin K-dependent clotting factor synthesis. They have distinct chemical structures, with Bishydroxycoumarin being a coumarin derivative. [, ]

Phenprocoumon

Compound Description: Phenprocoumon is a long-acting oral anticoagulant that inhibits vitamin K epoxide reductase, essential for the synthesis of active vitamin K-dependent clotting factors. []

Relevance: Similar to Phenindione, Phenprocoumon belongs to the class of vitamin K antagonist anticoagulants, preventing blood clotting. They have distinct chemical structures. [, ]

Ethyl biscoumacetate

Compound Description: Ethyl biscoumacetate, also known as Tromexan, is an oral anticoagulant of the coumarin derivative class. [, ]

Nicoumalone

Compound Description: Nicoumalone, also known as Sintrom or Acenocoumarol, is a coumarin derivative that acts as a vitamin K antagonist, inhibiting blood clot formation. [, , ]

Cyclocoumarol

Compound Description: Cyclocoumarol is a long-acting oral anticoagulant drug of the 4-hydroxycoumarin group, inhibiting vitamin K epoxide reductase. []

Relevance: Cyclocoumarol and Phenindione both exhibit anticoagulant properties by antagonizing vitamin K, leading to reduced clotting factor synthesis. Despite their similar mechanism, they differ in chemical structure and pharmacokinetic properties. []

Heparin

Compound Description: Heparin is a fast-acting anticoagulant that works by activating antithrombin III, an inhibitor of several clotting factors, including thrombin and factor Xa. [, ]

Relevance: Unlike Phenindione, which is a vitamin K antagonist, Heparin exerts its anticoagulant effect by enhancing antithrombin III activity. Heparin is often used to initiate anticoagulation therapy due to its rapid onset, followed by oral anticoagulants like Phenindione for long-term management. [, , ]

2-Phenylindene

Compound Description: 2-Phenylindene is a structural analog of Phenindione, lacking the two ketone groups that are key to Phenindione's anticoagulant activity. []

Relevance: This compound is highly relevant as it highlights the importance of the 1,3-diketone moiety in Phenindione for its pharmacological activity. 2-Phenylindene was used in the study to investigate the specificity of T-cell responses in patients with Phenindione hypersensitivity. []

R-Warfarin

Compound Description: R-Warfarin is one of the two enantiomers of Warfarin, a racemic mixture. R-Warfarin exhibits significantly less anticoagulant activity compared to S-Warfarin. []

Relevance: The study investigating T-cell responses in Phenindione hypersensitivity utilized R-Warfarin to assess potential cross-reactivity between Phenindione and the less active enantiomer of Warfarin. []

S-Warfarin

Compound Description: S-Warfarin is the more pharmacologically active enantiomer of the racemic drug Warfarin, a widely prescribed oral anticoagulant. []

Relevance: The research employed S-Warfarin to explore the possibility of cross-reactivity between Phenindione and the more potent enantiomer of Warfarin in individuals with Phenindione hypersensitivity. []

2-phenyl-1H-indene-1,3(2H)-dione

Compound Description: This is another name for Phenindione. []

Relevance: It highlights the IUPAC systematic name for Phenindione. []

Sulphaphenazole

Compound Description: Sulphaphenazole is a long-acting sulfonamide antibiotic. []

Relevance: Sulphaphenazole was found to potentiate the prothrombin response to Phenindione, likely by competing for albumin binding sites and increasing the free fraction of Phenindione available to exert its anticoagulant effect. []

Propylthiouracil

Compound Description: Propylthiouracil is an antithyroid drug that inhibits thyroid hormone synthesis. []

Relevance: While structurally unrelated to Phenindione, Propylthiouracil served as a reference compound in a study investigating the potential antithyroid activity of Phenindione. The research aimed to compare the inhibitory effects of Phenindione on iodine binding in the thyroid gland to that of Propylthiouracil. []

Diphenylhydantoin

Compound Description: Diphenylhydantoin, also known as phenytoin, is an anticonvulsant medication used to treat epilepsy. []

Relevance: This study demonstrated that Bishydroxycoumarin, a related oral anticoagulant to Phenindione, could inhibit the metabolism of Diphenylhydantoin, potentially leading to increased serum levels of the anticonvulsant and an increased risk of side effects. This finding suggests a potential drug interaction between coumarin anticoagulants and Diphenylhydantoin. []

Tolbutamide

Compound Description: Tolbutamide is an oral antidiabetic drug that belongs to the sulfonylurea class. []

Relevance: Similar to Diphenylhydantoin, Tolbutamide was used in a study to assess potential drug interactions with oral anticoagulants. The research showed that Bishydroxycoumarin, a compound in the same class as Phenindione, could prolong the half-life of Tolbutamide, indicating a possible interaction between these medications. []

2,3,5,6-Tetrachloropyridin-4-ol (TCP)

Compound Description: 2,3,5,6-Tetrachloropyridin-4-ol (TCP) is a potent vitamin K antagonist. It inhibits vitamin K epoxide reductase, an enzyme crucial for the cyclic interconversion of vitamin K and its epoxide form, both of which are required for the synthesis of active clotting factors. []

Relevance: Similar to Phenindione, TCP acts as a vitamin K antagonist, highlighting different chemical classes that can exert anticoagulant effects through this mechanism. The study compared the inhibitory potency of TCP and other antagonists, including Phenindione, on vitamin K-dependent carboxylation, which is essential for activating clotting factors. []

2,6-Dichloroindophenol sodium (2,6-DIP)

Compound Description: 2,6-Dichloroindophenol sodium (2,6-DIP) is a redox dye and a known antagonist of vitamin K. []

Relevance: The research included 2,6-DIP as a comparator to Phenindione in evaluating the inhibitory effects of various vitamin K antagonists on the carboxylation of vitamin K-dependent clotting factors. []

2-Chloro-1,4-naphthoquinone (Chloro-K3)

Compound Description: 2-Chloro-1,4-naphthoquinone (Chloro-K3), a naphthoquinone derivative, is a vitamin K antagonist. []

Relevance: Chloro-K3 served as another vitamin K antagonist in a study comparing the in vitro inhibition potency of various compounds, including Phenindione, on vitamin K-dependent carboxylation. The findings contributed to understanding the structure-activity relationships among different classes of vitamin K antagonists. []

2-Chloro-3-phytyl-1,4-naphthoquinone (Chloro-K1)

Compound Description: 2-Chloro-3-phytyl-1,4-naphthoquinone (Chloro-K1) is a synthetic vitamin K analog and antagonist. []

Relevance: The study incorporated Chloro-K1 as a comparator to Phenindione to investigate the inhibitory effects of different vitamin K antagonists on the carboxylation process necessary for activating clotting factors. []

Source and Classification

Phenindione is derived from the condensation of phenylacetic acid and phthalic anhydride, leading to its classification within the broader category of indanediones. Indanediones are characterized by their unique structure that includes a fused benzene and cyclopentane ring system with two ketone groups. The compound's chemical formula is C15H10O2C_{15}H_{10}O_2, and it has a molecular weight of approximately 222.24 g/mol .

Synthesis Analysis

The synthesis of phenindione can be accomplished through several methods:

  1. Condensation Method: The most common synthesis involves the condensation of benzaldehyde with phthalide in the presence of a base such as sodium ethoxide. This method produces 2-phenyl-1H-indene-1,3(2H)-dione through a series of reactions:
    • Step 1: Benzaldehyde reacts with phthalide to form an intermediate.
    • Step 2: The intermediate undergoes rearrangement in the presence of sodium ethoxide, yielding phenindione .
  2. Alternative Synthesis: Another method involves the reaction of phenylacetic acid with phthalic anhydride, which similarly leads to the formation of phenindione through a rearrangement process .

Technical Parameters

  • Reagents: Phthalic anhydride, sodium ethoxide, and benzaldehyde.
  • Conditions: Typically performed under reflux conditions to facilitate the reaction.
  • Yield: Varies based on the specific method and conditions employed but generally yields high purity products.
Molecular Structure Analysis

Phenindione possesses a distinct molecular structure characterized by:

  • Indane Ring System: The core structure features a fused bicyclic arrangement consisting of a benzene ring and a cyclopentane ring.
  • Functional Groups: Two carbonyl groups (C=O) are positioned at the 1 and 3 positions of the indane ring.

Structural Data

  • IUPAC Name: 2-phenyl-2,3-dihydro-1H-indene-1,3-dione
  • Molecular Weight: Approximately 222.2387 g/mol
  • Chemical Formula: C15H10O2C_{15}H_{10}O_2
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks observed at specific chemical shifts indicative of hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Phenindione participates in various chemical reactions primarily due to its reactivity as an electrophile:

Technical Details

  • Inhibition Mechanism: The inhibition of vitamin K reductase leads to depletion of reduced vitamin K (vitamin KH2), crucial for gamma-carboxylation of glutamate residues on clotting factors.
Mechanism of Action

The primary mechanism by which phenindione exerts its anticoagulant effects involves:

  • Inhibition of Vitamin K Cycle: By inhibiting vitamin K epoxide reductase complex subunit 1, phenindione disrupts the recycling of vitamin K, essential for activating coagulation factors.

Relevant Data

  • Pharmacodynamics: The drug's action results in prolonged prothrombin time and activated partial thromboplastin time, indicating its effectiveness in preventing coagulation .
Physical and Chemical Properties Analysis

Phenindione exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Melting Point: Approximately 90°C.

Relevant Data

  • Density: Not specifically reported but inferred based on molecular weight.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
Applications

Phenindione has several scientific applications primarily in pharmacology:

Historical Development and Pharmacological Evolution

Emergence of Indandione Derivatives in Anticoagulant Therapy

The development of vitamin K antagonists (VKAs) as anticoagulants emerged from pioneering research in the 1940s that linked hemorrhagic disorders in livestock to the consumption of spoiled sweet clover. This discovery ultimately led to the isolation of dicoumarol, the prototype coumarin anticoagulant. Concurrently, chemists explored structurally distinct compounds with similar mechanisms of action, culminating in the development of the 1,3-indandione class. Indandiones are bicyclic aromatic β-diketones characterized by a reactive methylene group at the C2 position, enabling diverse chemical modifications [7] [9].

Early pharmacological investigations revealed that select 2-aryl-substituted indandiones potently inhibited vitamin K epoxide reductase (VKOR), the enzyme responsible for recycling vitamin K to its active hydroquinone form. This inhibition depletes functional vitamin K, thereby preventing the γ-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, X). Without carboxylation, these factors cannot bind calcium or participate effectively in the coagulation cascade, resulting in anticoagulation [1] [5]. The indandione nucleus offered a versatile scaffold for medicinal chemistry. Researchers quickly synthesized numerous derivatives by varying the aromatic substituent at the 2-position, aiming to optimize anticoagulant potency, pharmacokinetic properties, and therapeutic index. Unlike coumarins, indandiones possessed a distinct diketone configuration influencing their electronic distribution, solubility, and protein-binding characteristics [7] [9].

Table 1: Key Early Vitamin K Antagonist Classes

Chemical ClassPrototype CompoundsPrimary Initial UseKey Structural Feature
4-HydroxycoumarinsDicoumarol, WarfarinMedicine & RodenticidesLactone ring
1,3-IndandionesPhenindione, Diphenadione, AnisindioneMedicineβ-Diketone moiety
"Superwarfarins" (later generation)Brodifacoum, DifenacoumRodenticides onlyBulky lipophilic substituents

Phenindione’s Introduction and Early Clinical Adoption (1950s–1970s)

Phenindione (2-phenyl-1,3-indandione) emerged in the early 1950s as one of the first clinically viable oral anticoagulants from the indandione class. Its introduction offered an alternative to the coumarin derivatives like warfarin, which was initially used as a rodenticide before transitioning to human medicine [1] [3]. Phenindione functioned as a potent competitive inhibitor of VKOR, effectively suppressing the synthesis of functional coagulation factors II, VII, IX, and X. Its mechanism mirrored warfarin but involved distinct structural interactions with the enzyme complex [1] [7].

Initial clinical studies in the 1950s and 1960s, such as the Finnish comparative study (1961), demonstrated phenindione's efficacy in achieving therapeutic anticoagulation for conditions like venous thromboembolism (VTE) and thromboembolic prophylaxis in atrial fibrillation [4] [8]. Its pharmacokinetic profile featured relatively rapid onset of action compared to some early coumarins, making it seemingly attractive for acute management. During this period, phenindione, along with anisindione and fluindione, represented the primary indandione-based therapeutic options. They were particularly considered in contexts where coumarin derivatives proved less effective or in specific regional therapeutic practices [5] [8]. Early research also hinted at potential secondary pharmacological activities beyond anticoagulation, including anti-inflammatory properties, although these were not the primary driver for its clinical use [4] [7].

Shift to Warfarin: Comparative Analysis of Therapeutic Paradigms

Despite initial adoption, phenindione's position in anticoagulation therapy was relatively short-lived. By the late 1970s and definitively in the 1980s, warfarin became the overwhelmingly dominant VKA globally. This shift resulted from a confluence of factors revealing significant disadvantages associated with phenindione:

  • Toxicity Profile: The most critical factor driving the decline of phenindione was its unacceptably high incidence of severe adverse reactions. Although safety profiles are excluded in detail here, it is essential context that hypersensitivity reactions (e.g., hepatitis, nephropathy, agranulocytosis, severe skin rashes) were markedly more frequent and severe with phenindione than with warfarin. This significantly compromised its benefit-risk ratio [1] [5] [8]. Warfarin demonstrated a comparatively more manageable safety profile within its narrow therapeutic index.
  • Monitoring and Dosing Challenges: Achieving stable anticoagulation with phenindione proved challenging. Its pharmacokinetics and pharmacodynamics were subject to considerable inter-individual variability. Crucially, its interaction profile with other drugs and potentially diet, while complex for all VKAs, was perceived as less predictable than warfarin in practice. Furthermore, the therapeutic monitoring using the Prothrombin Time (PT)/International Normalized Ratio (INR) system, standardized around coumarins like warfarin, was less straightforwardly applied or calibrated for phenindione, potentially complicating dose adjustments [8]. Warfarin's monitoring, while still requiring regular INR checks, became highly standardized globally.
  • Pharmacological and Practical Factors: Warfarin offered practical advantages, including a well-established longer half-life allowing for once-daily dosing and potentially more stable anticoagulation once therapeutic levels were achieved. Its formulation stability and widespread availability also contributed. A significant non-scientific factor was the high-profile use of warfarin in treating US President Dwight D. Eisenhower in 1955, which greatly boosted its acceptance and popularity within the medical community and public [3].
  • Lack of Superior Efficacy: Crucially, no robust clinical evidence demonstrated superior anticoagulant efficacy of phenindione over warfarin for any major indication when managed within their respective therapeutic ranges. Studies like Hokusai-VTE, while comparing modern DOACs to warfarin, implicitly reinforced warfarin as the enduring VKA standard against which new agents were measured [10]. The similar efficacy combined with phenindione's worse safety profile made its continued use difficult to justify.

Table 2: Key Factors in the Therapeutic Paradigm Shift from Phenindione to Warfarin

FactorPhenindioneWarfarinImpact on Shift
Major Toxicity ConcernsHigh incidence of severe hypersensitivity reactions (hepatitis, nephritis, rashes)Lower incidence of severe hypersensitivity; primary risk is bleedingMajor Driver
Monitoring StandardizationLess standardized INR calibration/monitoringGlobal standardization of PT/INR monitoringSignificant Factor
Dosing PredictabilityHigher inter-individual variability; complex interactionsEstablished protocols; predictable dose-response (within class limits)Significant Factor
Dosing FrequencyTypically twice dailyOnce dailyFavored Warfarin
Established Efficacy EvidenceDemonstrated efficacy but no superiorityExtensive long-term efficacy data across indicationsFavored Warfarin
Non-Clinical InfluencesLimitedHigh-profile use (e.g., President Eisenhower 1955)Boosted Warfarin Adoption

The transition solidified warfarin as the "gold standard" oral anticoagulant for decades. The indandione class, including phenindione, became largely obsolete in human medicine, relegated primarily to rodenticide applications (e.g., diphacinone, chlorophacinone), where their long duration of action was advantageous [1] [5]. Research on indandiones shifted focus away from anticoagulation towards exploring other potential biological activities (e.g., neuroprotective agents, antimicrobials, materials for solar cells) leveraging their unique chemical reactivity [7] [9].

The pharmacological evolution from phenindione to warfarin exemplifies the critical importance of the therapeutic index (balance of efficacy and safety) and practical manageability in determining the long-term success of a drug class, even when mechanisms of action are similar. Warfarin's relative advantages in these areas cemented its dominance until the advent of direct oral anticoagulants (DOACs) [10].

Structural Activity Relationships and Pharmacophore Insights

Understanding the decline of phenindione requires examining the structural basis of VKA activity. Both coumarins and indandiones share the essential pharmacophore required for VKOR inhibition, but key differences impact their binding and off-target effects.

Dolmella et al. proposed a biophoric model for efficient VKOR inhibitors like indandiones and coumarins. This model highlights two critical domains [7] [9]:

  • Recognition Domain: Features a phenyl ring coupled with two negatively charged oxygen atoms (often in a diketo or lactone configuration). This domain is crucial for interacting with the VKOR enzyme complex.
  • Activity Domain: Consists of a lipophilic side chain extending from the core structure. Increased bulk and lipophilicity in this domain (e.g., as seen in superwarfarins like brodifacoum or chlorophacinone) enhance potency and duration by strengthening hydrophobic interactions with the enzyme and promoting distribution into lipid stores [1] [7].

Phenindione possesses the core recognition domain via its diketone group and phenyl ring at C2. However, its activity domain (the unsubstituted phenyl ring) is relatively small and less lipophilic compared to later superwarfarins or even the optimized coumarin structure of warfarin (which features a more complex side chain) [1] [7]. While this contributed to its potency, it did not confer a pharmacological advantage over warfarin in humans. More importantly, the indandione core structure itself, distinct from the coumarin lactone ring, is implicated in its propensity to cause idiosyncratic metabolic reactions. The reactive diketone moiety or specific metabolic intermediates formed from the indandione nucleus may act as haptens, triggering immune-mediated hypersensitivity responses not commonly associated with warfarin at therapeutic doses [1] [7] [8].

Table 3: Structural Activity Relationships (SAR) Relevant to Phenindione vs. Warfarin

Pharmacophore ElementPhenindione StructureWarfarin StructureFunctional Implication
Core Scaffold1,3-Indandione (β-diketone)4-Hydroxycoumarin (lactone)Different core reactivity; Indandione core linked to hypersensitivity
Recognition Domain (Aromatic Ring)Phenyl ring at C2Biphenyl systemBoth provide essential planar hydrophobic surface for VKOR binding
Recognition Domain (Negatively Charged Oxygens)Two keto oxygens (C1, C3)Lactone oxygen and enolized C4-OHBoth chelate critical residues in VKOR active site
Activity Domain (Lipophilic Side Chain)Unsubstituted phenylAcetoxy-butanone chain terminating in phenylWarfarin's chain offers greater conformational flexibility and bulk; Phenindione's phenyl is smaller/less flexible.
Impact on VKOR BindingHigh affinity, competitive inhibitionHigh affinity, competitive inhibitionComparable efficacy achievable
Proposed Link to ToxicityReactive diketone/metabolites form haptensLess reactive lactone; metabolites generally less implicated in immune reactionsMajor factor in Phenindione's higher hypersensitivity risk

Properties

CAS Number

83-12-5

Product Name

Phenindione

IUPAC Name

2-phenylindene-1,3-dione

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H

InChI Key

NFBAXHOPROOJAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Solubility

PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE
2.30e-02 g/L

Synonyms

Phenindione; 2-Phenyl-1,3-indandione; Phenylindanedione; Dindevan; Fenindion; Phenyline; Fenilin; Goldshield Brand of Phenindione; Merck Lipha Santé Brand of Phenindione;

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.